Elaidylphosphocholine
Description
Structure
2D Structure
Properties
Molecular Formula |
C23H48NO4P |
|---|---|
Molecular Weight |
433.6 g/mol |
IUPAC Name |
[(E)-octadec-9-enyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C23H48NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-27-29(25,26)28-23-21-24(2,3)4/h12-13H,5-11,14-23H2,1-4H3/b13-12+ |
InChI Key |
SLVOKEOPLJCHCQ-OUKQBFOZSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C |
Synonyms |
2-[[Hydroxy[(9E)-9-octadecenyloxy]phosphinyl]oxy]-N,N,N-trimethylethanaminium Inner Salt; _x000B_(E)-2-[[hydroxy(9-octadecenyloxy)phosphinyl]oxy]-N,N,N-trimethylethanaminium Inner Salt |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Studies of Elaidylphosphocholine
Strategies for Elaidylphosphocholine Synthesis
Esterification Reactions in this compound Synthesis
The central reaction in forming the phosphocholine (B91661) backbone is an esterification process. A common approach involves the phosphorylation of elaidyl alcohol using phosphoryl oxychloride (POCl₃), followed by esterification with choline (B1196258) tosylate. researchgate.net Another established method is the dicyclohexylcarbodiimide (B1669883) (DCC) mediated esterification, which couples a carboxylic acid with an alcohol. orgsyn.org In the context of phosphocholine synthesis, this can be adapted to couple the phosphate (B84403) group with the alcohol moieties. The use of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) is crucial in these reactions to achieve high yields under mild conditions. orgsyn.org
The Wittig reaction is a foundational method for stereospecifically creating the trans-double bond found in elaidic acid, the fatty acid precursor to elaidyl alcohol. This reaction allows for the synthesis of elaidic acid with a high percentage of the desired trans-configuration. The resulting elaidic acid can then be reduced to elaidyl alcohol, which serves as the starting material for the subsequent esterification with the phosphocholine headgroup.
Key parameters that influence the success of these esterification reactions include the choice of solvent, temperature, and catalyst. Anhydrous aprotic solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) are often used to ensure the reactivity of the reagents. orgsyn.org Temperature control is also critical; for instance, conducting the Wittig reaction at low temperatures (e.g., -20°C) helps minimize isomerization to the cis-form.
Optimization of Synthetic Pathways
Optimizing the synthesis of this compound and related compounds focuses on improving reaction yields, simplifying purification processes, and ensuring stereochemical purity. Metabolic engineering and synthetic biology offer advanced approaches to construct and refine synthetic pathways for producing valuable chemicals, although their application to specific compounds like this compound is an emerging area. nih.gov
A significant challenge in the synthesis of unsaturated alkylphosphocholines is the control of cis/trans isomerism. The Wittig synthesis, while effective, can produce small amounts of the cis-isomer (oleyl) as an impurity. core.ac.uk Therefore, purification methods are a key aspect of optimization. Reversed-phase high-performance liquid chromatography (HPLC) has been developed to effectively separate cis/trans-isomers like oleylphosphocholine (B1677266) and this compound, ensuring high purity of the final product. core.ac.uk Using a YMC-C8 column with a methanol-water mobile phase allows for the clear separation and quantification of these isomers. core.ac.uk
Flow chemistry represents another frontier for optimizing phospholipid synthesis. By converting traditional batch reactions into a continuous flow process, it is possible to enhance reaction selectivity, reproducibility, and scalability while reducing reaction times. mdpi.com For example, a two-step flow synthesis has been developed for L-α-glycerylphosphorylcholine, involving the synthesis of phosphorylcholine (B1220837) from choline chloride and POCl₃, followed by a reaction with a glycerol (B35011) derivative. mdpi.com This methodology, which allows for precise control over reaction conditions, could be adapted for the large-scale production of this compound.
| Optimization Parameter | Method/Technique | Objective | Reference |
| Stereochemical Purity | Wittig Reaction at low temp. | Minimize cis-isomer formation | |
| Isomer Separation | Reversed-Phase HPLC | Separate trans (elaidyl) from cis (oleyl) isomers | core.ac.uk |
| Scalability & Efficiency | Flow Synthesis | Increase yield, reproducibility, and reduce reaction time | mdpi.com |
| Reaction Yield | DMAP Catalysis | Promote efficient esterification under mild conditions | orgsyn.org |
Design and Preparation of this compound Analogues
The synthesis of this compound analogues is a critical area of research for probing how specific structural features influence physicochemical properties. These studies involve systematic modifications to the alkyl chain and the choline headgroup.
Alkyl Chain Length and Unsaturation Modifications
The length and degree of unsaturation of the alkyl chain significantly impact the properties of phospholipids (B1166683). Researchers have synthesized various phosphatidylcholine analogues to study these effects. Studies have shown that increasing the alkyl chain length in neutral phospholipids like dipalmitoylphosphatidylcholine and distearoylphosphatidylcholine can lead to an increase in the particle size of lipid nanoparticles they form. nih.gov Conversely, the presence of a double bond in the alkyl chain, as seen in dioleoylphosphatidylcholine, does not always significantly affect the physicochemical properties of the resulting nanoparticles compared to their saturated counterparts. nih.gov
The interaction of these lipids within a membrane is also affected by chain length and saturation. In saturated phosphatidylcholine membranes, the ordering effect of other molecules decreases as the lipid's alkyl chain length increases. nih.gov The presence of unsaturated alkyl chains can greatly reduce the ordering effects in the region near the polar headgroups. nih.gov
| Analogue Type | Modification | Example Compound | Observed Effect | Reference |
| Chain Length | Shorter Saturated Chain | Dimyristoylphosphatidylcholine | Smaller lipid nanoparticle size | nih.gov |
| Chain Length | Longer Saturated Chain | Distearoylphosphatidylcholine | Larger lipid nanoparticle size, greater stability | nih.gov |
| Unsaturation | Cis-Unsaturated Chain | Dioleoylphosphatidylcholine | Minimal effect on nanoparticle properties | nih.gov |
Branched Alkyl Chain Derivatives
The introduction of branching into the alkyl chain is another strategy to create structural diversity in phospholipid analogues. While linear alkyl chains are most common, branched chains can significantly alter the packing and conformational properties of molecules. utwente.nlnih.gov For instance, in the field of organic electronics, polymers synthesized with alkyl chains branched at different positions show varied molecular packing and charge mobility. nih.gov
In the context of metal ion extraction, diglycolamide derivatives with branched s-butyl groups show reversed selectivity for certain ions compared to their linear n-butyl counterparts. utwente.nl This highlights how branching near a functional group can induce significant changes in chemical behavior. utwente.nl Applying this principle to this compound, the synthesis of derivatives with branched alkyl chains could be achieved by starting with a corresponding branched alcohol or carboxylic acid. These modifications would be expected to alter membrane fluidity and intermolecular interactions.
Modifications of Choline Moiety
The hydrophilic choline headgroup can also be a target for chemical modification. Extensive derivatization of the choline moiety has been performed in related alkylphosphocholines, such as hexadecylphosphocholine, to generate a large number of compounds with varied properties. researchgate.net These modifications include:
Altering N-Substitution: Replacing the methyl groups on the quaternary nitrogen with longer alkyl chains (e.g., diethylamino analogues). researchgate.net
Heterocyclic Analogues: Incorporating the aminium cation into a heterocyclic ring system, such as a morpholine (B109124) or piperidine (B6355638) ring. researchgate.net
Modifying the Linker: Changing the C2 unit of the choline moiety. researchgate.net
Exploration of Chemical Reactivity
This compound is a phospholipid that incorporates a trans-unsaturated fatty acid, elaidic acid. The presence of both a phosphocholine headgroup and a carbon-carbon double bond within the acyl chain provides multiple sites for chemical modification. The exploration of its reactivity is crucial for developing new molecular probes and therapeutic analogs.
The chemical reactivity of this compound is significantly influenced by the trans-double bond in its C18 acyl chain. This functional group is susceptible to both oxidation and reduction, leading to the formation of structurally distinct molecules.
Oxidation Reactions
Under specific conditions, this compound can be oxidized to form various derivatives. The nature of the product depends on the oxidizing agent and reaction conditions used. The double bond is the primary site of oxidation. For instance, reaction with ozone, a common environmental toxicant, can lead to cleavage of the acyl chain. nih.gov In studies on related phospholipids like plasmalogen glycerophosphoethanolamine, ozone exposure resulted in the formation of products such as 1-formyl- and 1-hydroxy-derivatives following the breakdown of an ozonide intermediate at the site of unsaturation. nih.gov Similarly, the oxidation of this compound could yield aldehydes and other truncated lipid species. Other potential oxidation reactions, based on general alkene chemistry, include epoxidation (using peroxy acids) to form an epoxide ring across the double bond, or dihydroxylation (using reagents like osmium tetroxide) to produce a diol.
Reduction Reactions
Reduction reactions can convert this compound into its saturated counterpart. The most common reduction reaction for an alkene is catalytic hydrogenation. This process would involve reacting this compound with hydrogen gas in the presence of a metal catalyst (e.g., palladium, platinum, or nickel). The reaction saturates the trans-double bond, converting the elaidoyl chain into a stearoyl (C18:0) chain, thereby yielding 1-stearoyl-2-hydroxy-sn-glycero-3-phosphocholine.
Table 1: Potential Oxidation and Reduction Reactions of this compound This table is based on the general chemical reactivity of alkenes, as specific experimental data for this compound was not available in the provided search results.
| Reaction Type | Potential Reagent(s) | Potential Product | Structural Change |
|---|---|---|---|
| Oxidation (Epoxidation) | Peroxy acids (e.g., m-CPBA) | This compound epoxide | Conversion of C=C double bond to an epoxide ring |
| Oxidation (Dihydroxylation) | Osmium tetroxide (OsO₄), Potassium permanganate (B83412) (KMnO₄) | 9,10-dihydroxystearoyl-phosphocholine | Addition of two hydroxyl (-OH) groups across the double bond |
| Oxidation (Ozonolysis) | Ozone (O₃) followed by a reducing agent (e.g., DMS) | Aldehyde-terminated phospholipids | Cleavage of the C=C double bond |
| Reduction (Hydrogenation) | H₂ gas with a metal catalyst (e.g., Pd/C, PtO₂) | Stearoylphosphocholine | Saturation of the C=C double bond to a C-C single bond |
The development of modified derivatives of this compound is an active area of research, aimed at fine-tuning its biological activity or introducing reporter groups for analytical purposes. Modifications can be targeted at the phosphocholine polar headgroup or the elaidoyl acyl chain.
Headgroup Modification
The phosphocholine headgroup is a primary target for derivatization due to its significant influence on the molecule's solubility, membrane interaction, and biological properties.
Enzymatic Transphosphatidylation: Phospholipase D (PLD) is an enzyme that can catalyze the transfer of the phosphatidyl group from phosphatidylcholine to a primary alcohol acceptor. mdpi.com This transphosphatidylation reaction is a powerful tool for creating a wide array of derivatives. By reacting this compound with different alcohols in the presence of PLD, the choline headgroup can be efficiently replaced with other moieties, such as ethanolamine (B43304), serine, glycerol, or inositol, to produce a library of modified phospholipids. mdpi.com
Introduction of Bioorthogonal Handles: To facilitate the study of phospholipid trafficking and metabolism, derivatives containing bioorthogonal handles can be synthesized. A general method has been developed for producing sphingomyelin (B164518) and phosphatidylcholine analogues that incorporate an alkyne group within the phosphocholine headgroup while preserving the essential quaternary ammonium (B1175870) functionality. acs.orgnih.gov This alkynyl group can be used for post-synthetic modification, such as attaching fluorophores or other reporter tags via copper-catalyzed "click chemistry," providing a powerful tool for chemical biology applications. acs.org
Table 2: Strategies for the Development of Modified this compound Derivatives
| Modification Target | Synthetic Strategy | Example of Modification | Purpose/Application | Reference |
|---|---|---|---|---|
| Polar Headgroup (Quaternary Amine) | Chemical Synthesis | Replacement of trimethylammonium with ethanolamine or a t-butyl group | Alter polarity and charge; study structure-activity relationships | mdpi.com |
| Polar Headgroup (Entire Choline) | Enzymatic (Phospholipase D) | Transphosphatidylation with other alcohols (e.g., glycerol, serine) | Create diverse phospholipid library with varied headgroups | mdpi.com |
| Polar Headgroup (Choline Backbone) | Chemical Synthesis | Introduction of an alkynyl group into the headgroup | Create a bioorthogonal handle for labeling with probes (e.g., fluorophores) | acs.orgnih.gov |
| Acyl Chain | Chemical Synthesis (e.g., Wittig Reaction) | Introduction of radioiodine into a phenyl group on the acyl chain | Development of radio-labeled analogs for in vivo tumor imaging | mdpi.com |
Analytical Techniques for Elaidylphosphocholine Detection and Quantification
Chromatographic Separations
Chromatography, a powerful laboratory technique for the separation of mixtures, is widely employed for the analysis of elaidylphosphocholine. The choice of chromatographic method depends on the specific analytical goal, including the matrix in which the compound is found and the required sensitivity and resolution. Both liquid chromatography and gas chromatography have been successfully applied.
Liquid chromatography (LC) is a cornerstone for the analysis of phospholipids (B1166683) like this compound due to its versatility and applicability to a wide range of non-volatile and thermally unstable molecules. chromatographytoday.comelgalabwater.comnih.gov High-performance liquid chromatography (HPLC) is a high-pressure variant of LC that affords rapid and high-resolution separations. elgalabwater.comnih.gov
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used mode of HPLC where the stationary phase is nonpolar and the mobile phase is polar. youtube.com This technique is particularly well-suited for the separation of lipids. For the analysis of alkylphosphocholines, including this compound, RP-HPLC systems have been developed for both qualitative and quantitative purposes. nih.govcore.ac.uk Isocratic HPLC methods, where the mobile phase composition remains constant throughout the run, have been successfully employed. nih.govcore.ac.uk
A common stationary phase for the separation of this compound is a C8 or C18 column, which consists of silica particles chemically modified with octyl or octadecyl carbon chains, respectively. core.ac.uknih.gov The separation is achieved based on the hydrophobic interactions between the alkyl chain of the analyte and the nonpolar stationary phase.
Table 1: RP-HPLC Conditions for Alkylphosphocholine Separation
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Stationary Phase | YMC-TMS | YMC-C8 |
| Mobile Phase | Methanol-Water (85:15; v/v) | Methanol-Water (80:20; v/v) |
| Flow Rate | 1.0 ml/min | 1.0 ml/min |
| Detection | Refractive Index (RI), UV | Refractive Index (RI), UV |
A significant application of RP-HPLC is the separation of geometric isomers, such as the cis-isomer oleylphosphocholine (B1677266) and the trans-isomer this compound. nih.govcore.ac.uk The different spatial arrangement of the alkyl chains in these isomers leads to differences in their interaction with the stationary phase, allowing for their separation.
Using a YMC-C8 column with a mobile phase of methanol-water (80:20, v/v), a clear separation of oleylphosphocholine and this compound can be achieved. nih.govcore.ac.uk In this system, oleylphosphocholine, the cis-isomer, elutes earlier than this compound, the trans-isomer. This is because the "kink" in the alkyl chain of the cis-isomer reduces its hydrophobic interaction with the C8 stationary phase compared to the more linear trans-isomer.
Table 2: Elution Order of C18-Phosphocholine Isomers in RP-HPLC
| Compound | Isomer Type | Retention Time (min) |
|---|---|---|
| Oleylphosphocholine | Cis | 23.4 |
| This compound | Trans | 24.9 |
| Stearylphosphocholine (C18:0) | Saturated | 34.1 |
Data from Thaler et al. (2000) using a YMC-C8 column and methanol-water (80:20; v/v) as the mobile phase. core.ac.uk
Gradient elution, where the composition of the mobile phase is changed during the separation, is a common strategy in liquid chromatography to improve resolution and reduce analysis time. nih.gov For complex samples, a narrow chromatographic gradient can enhance sensitivity by improving the peak shape and increasing the peak height. While specific studies focusing solely on narrow gradients for this compound are not prevalent, the principles of gradient optimization are applicable. By employing a shallow gradient, where the percentage of the strong solvent increases slowly, co-eluting species can be better resolved, leading to improved quantification and sensitivity.
Hydrophilic Interaction Chromatography (HILIC) is a variation of normal-phase liquid chromatography that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous solvent. chromatographyonline.comwikipedia.org HILIC is particularly useful for the separation of polar compounds that are poorly retained in reversed-phase chromatography. waters.com Phospholipids, having a polar head group, can be effectively separated using HILIC. researchgate.net This technique separates lipid classes based on the polarity of their head groups. researchgate.net
Ion Chromatography (IC) is a process that separates ions and polar molecules based on their affinity to an ion exchanger. creative-proteomics.comsheng-han.com It is a powerful tool for the determination of cations and anions in various samples. elgalabwater.comd-nb.info While direct analysis of the zwitterionic this compound by ion-exchange chromatography is less common, IC can be used to analyze counter-ions or in methods where the phospholipid is derivatized to carry a net charge. For instance, n-hexadecylphosphocholine has been used as a stationary phase in ion chromatography for the determination of total acidity and divalent cations. nih.gov
Gas chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. mdpi.com For non-volatile compounds like phospholipids, derivatization is typically required to increase their volatility and thermal stability, making them suitable for GC analysis. mdpi.com
The analysis of this compound by GC would involve a derivatization step to convert the polar phosphocholine (B91661) head group into a less polar and more volatile moiety. Silylation is a common derivatization technique for this purpose. Following derivatization, the sample is introduced into the GC, where it is vaporized and separated on a column. The separated components are then detected, often by mass spectrometry (GC-MS), which provides both quantitative data and structural information. nih.govnih.gov
Liquid Chromatography (LC) Applications
Spectrometric and Other Detection Methods
Mass spectrometry-based methods are paramount for the structural elucidation and quantification of this compound, offering high sensitivity and specificity.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. For the analysis of this compound, it provides crucial information on molecular weight and structural features.
Liquid chromatography-mass spectrometry (LC-MS) is a highly effective and widely used technique for the analysis of lysophosphatidylcholines, including this compound, from complex biological samples nih.govjsbms.jp. LC-MS combines the separation capabilities of liquid chromatography with the sensitive detection and identification power of mass spectrometry nih.gov.
Typically, reversed-phase liquid chromatography (RPLC) is employed to separate phospholipids. In RPLC, lipids are separated based on the hydrophobicity of their acyl chains acs.org. For instance, a C18 column is commonly used for the separation of various phospholipid species jsbms.jp. The mobile phases often consist of a mixture of organic solvents like acetonitrile and isopropanol with an aqueous component, sometimes containing additives like formic acid to improve ionization nih.gov. This separation is critical as it can resolve isomers, such as cis and trans fatty acid-containing phospholipids, which may have identical masses but different retention times nih.gov. Studies have shown that trans fatty acid-containing phosphatidylcholines can be chromatographically separated from their cis counterparts nih.gov.
Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is the most common ionization technique for phospholipids due to their polar nature aocs.org.
The determination of the accurate mass-to-charge ratio (m/z) is a fundamental capability of high-resolution mass spectrometry (HRMS) that enables the confident identification of this compound. The molecular formula for 1-elaidoyl-sn-glycero-3-phosphocholine is C26H52NO7P nih.gov.
Based on this formula, the theoretical monoisotopic mass can be calculated. Theoretical Monoisotopic Mass Calculation:
Carbon (C): 26 * 12.000000 = 312.000000
Hydrogen (H): 52 * 1.007825 = 52.406900
Nitrogen (N): 1 * 14.003074 = 14.003074
Oxygen (O): 7 * 15.994915 = 111.964405
Phosphorus (P): 1 * 30.973762 = 30.973762
Total Monoisotopic Mass: 521.348141 Da
In positive ion mode mass spectrometry, this compound is typically observed as a protonated molecule, [M+H]+. Therefore, the theoretical accurate mass-to-charge ratio would be:
[M+H]+: 521.348141 + 1.007825 = 522.355966 m/z
High-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) analyzers, can measure this m/z value with high precision, typically within a few parts per million (ppm), allowing for the unambiguous assignment of the elemental composition nih.gov.
| Ion Species | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Theoretical Accurate m/z |
|---|---|---|---|
| [M+H]+ | C26H53NO7P+ | 521.348141 | 522.355966 |
Tandem mass spectrometry (MS/MS) is indispensable for the structural validation of this compound. This technique involves the isolation of a precursor ion (in this case, the [M+H]+ ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide characteristic structural information.
For lysophosphatidylcholines, including this compound, the most characteristic fragmentation in positive ion mode is the production of a prominent ion at m/z 184.0739 . This fragment corresponds to the phosphocholine head group ([C5H14NO4P]+) jsbms.jp. This specific fragmentation is so reliable that precursor ion scanning for m/z 184 is a common method for selectively detecting all phosphocholine-containing lipids in a complex mixture researchgate.net.
| Precursor Ion (m/z) | Characteristic Product Ion (m/z) | Identity of Product Ion | Structural Information Confirmed |
|---|---|---|---|
| 522.3560 | 184.0739 | Phosphocholine head group ([C5H14NO4P]+) | Presence of the phosphocholine moiety |
| 522.3560 | [M+H - 183.0660]+ | Loss of the phosphocholine head group | Confirms the lysophospholipid nature |
Electrospray ionization (ESI) is the preferred method for ionizing lysophosphatidylcholines due to their inherent charge and polarity aocs.org. Optimizing ESI source parameters is crucial to maximize the signal intensity and stability for this compound and to minimize in-source fragmentation nih.gov.
Key parameters that are typically optimized include:
Capillary Voltage: This voltage, applied to the ESI capillary, is critical for the formation of a stable spray and efficient ionization. For lysophosphatidylcholines, typical values are in the range of 3.0 to 4.5 kV nih.gov.
Cone Voltage (or Fragmentor Voltage): This voltage helps in desolvating the ions and transferring them into the mass analyzer. However, excessively high cone voltages can induce in-source fragmentation, where the molecule fragments before mass analysis nih.gov. Careful optimization is required to maximize the precursor ion signal without causing premature fragmentation.
Gas Flow Rates (Nebulizing and Drying Gas): The nebulizing gas aids in the formation of fine droplets, while the drying gas (typically nitrogen) helps in solvent evaporation. Optimal flow rates depend on the solvent composition and flow rate from the LC system.
Source Temperature: The temperature of the ESI source also influences desolvation efficiency.
In-source fragmentation can be a significant issue, potentially leading to misidentification of lipids researchgate.net. For instance, a lysophosphatidylcholine (B164491) could fragment in the source to generate an ion that has the same mass as a free fatty acid, leading to analytical errors nih.gov. Therefore, ESI parameters must be carefully tuned to ensure that the detected ions are representative of the intact molecules present in the sample.
| Parameter | Typical Range for Lysophosphatidylcholines | Purpose |
|---|---|---|
| Capillary Voltage | 3.0 - 4.5 kV | Ensures stable spray and efficient ionization |
| Cone/Fragmentor Voltage | Analyte and instrument dependent | Aids in desolvation and ion transfer; requires careful optimization to prevent in-source fragmentation |
| Nebulizing Gas Flow | Instrument and LC flow rate dependent | Assists in the formation of fine droplets |
| Drying Gas Flow and Temperature | Instrument and LC flow rate dependent | Promotes solvent evaporation and ion desolvation |
Atmospheric-pressure chemical ionization (APCI) is another ionization technique that can be used with LC-MS. APCI is generally more suitable for less polar and thermally stable compounds aocs.org. While ESI is the dominant technique for phospholipids, APCI can be considered as a complementary method.
For phospholipids like this compound, APCI is generally less efficient than ESI semanticscholar.org. Studies have shown that glycerophosphocholines exhibit low ionization efficiency in APCI mode semanticscholar.org. This is because APCI relies on gas-phase ion-molecule reactions, and the highly polar and non-volatile nature of the phosphocholine headgroup makes it less amenable to the vaporization process required in APCI.
However, one potential advantage of APCI is that it can be less susceptible to matrix effects compared to ESI in certain applications semanticscholar.org. Matrix effects, which are the suppression or enhancement of ionization of an analyte due to the presence of co-eluting compounds from the sample matrix, can be a significant source of error in quantitative analysis. If severe matrix effects are encountered with ESI, APCI could be explored as an alternative, although a decrease in sensitivity would be expected for this compound nih.gov. The use of APCI for phospholipids can produce complementary fragmentation patterns that may aid in structural elucidation nih.gov.
Ultraviolet (UV) Detection
Ultraviolet (UV) detection is a common technique used in conjunction with High-Performance Liquid Chromatography (HPLC). The principle behind UV detection is the absorption of UV light by molecules containing chromophores. While saturated lipids like phospholipids generally lack strong chromophores, they do exhibit some absorbance in the low UV region, typically between 200 and 210 nm. For the analysis of this compound, HPLC-UV can be a viable method, provided that the mobile phase used for separation has a low UV cutoff to minimize background noise and enhance sensitivity.
The choice of solvent in the HPLC-UV system is critical. Solvents such as acetonitrile, ethanol, methanol, n-hexane, and isopropanol are often used due to their transparency in the low UV range. The sensitivity of the UV detection system is generally greater than that of refractive index or flame ionization detectors for phospholipids. Detection limits in the nanogram range can be achieved with careful optimization of the mobile phase and detector wavelength. One study demonstrated the separation of cis/trans isomers of alkylphosphocholines, such as oleylphosphocholine and this compound, using reversed-phase HPLC with UV detection. This highlights the applicability of HPLC-UV for the specific analysis of this compound.
Key Research Findings for UV Detection of Phospholipids:
| Parameter | Finding | Source |
| Principle | Absorbance of UV light by chromophores in the molecule. | General Knowledge |
| Applicability to Phospholipids | Phospholipids absorb in the low UV range (200-210 nm). | researchgate.net |
| Sensitivity | Generally higher than RI and FID for phospholipids, with detection limits around 5 ng. | researchgate.net |
| Chromatographic Separation | Successful separation of cis/trans isomers like oleylphosphocholine and this compound has been demonstrated. | nih.gov |
| Mobile Phase Considerations | Requires solvents with low UV cutoff for optimal signal-to-noise ratio. | researchgate.net |
Refractive Index (RI) Detection
Refractive Index (RI) detection is another universal detection method used with HPLC. It measures the difference in the refractive index between the mobile phase and the analyte eluting from the column. Since virtually all compounds alter the refractive index of the mobile phase, the RI detector is capable of detecting nearly every substance, including those without a UV chromophore like this compound.
However, RI detectors are known for their lower sensitivity compared to other detectors like UV or evaporative light scattering detectors (ELSD). They are also highly sensitive to changes in temperature and mobile phase composition, which necessitates a very stable operating environment and the use of isocratic elution (a constant mobile phase composition). Gradient elution, which is often used to separate complex mixtures, cannot be used with RI detectors due to the constantly changing baseline it would produce. Despite these limitations, RI detection has been successfully employed for the quantitative analysis of alkylphosphocholines. One study reported the use of a simple refractive index detector for the sensitive and quantitative determination of these compounds.
Comparative Performance of RI and ELSD for Lipid Analysis:
| Parameter | Refractive Index (RI) Detector | Evaporative Light Scattering Detector (ELSD) | Source |
| Sensitivity | Lower | Slightly better | tandfonline.com |
| Detection Limit (Triolein) | 50 ng/injection | 30 ng/injection | tandfonline.com |
| Linearity | Good (R² = 0.9999) | Approximate (R² = 0.9554) | tandfonline.com |
| Effect of Unsaturation | Greater effect on response | Less effect on response | tandfonline.com |
| Gradient Compatibility | No | Yes | General Knowledge |
Charged Aerosol Detection (CAD)
Charged Aerosol Detection (CAD) is a more recent and highly sensitive universal detection method for HPLC. The principle of CAD involves nebulizing the column eluent to form aerosol particles, which are then charged by a stream of ionized gas. The charged particles are subsequently transferred to a collector where the charge is measured by an electrometer. The resulting signal is proportional to the mass of the analyte.
A key advantage of CAD is its ability to provide a consistent response for non-volatile analytes, largely independent of their chemical structure. This makes it particularly well-suited for the analysis of diverse lipid classes, including lysophosphatidylcholines like this compound, which lack chromophores. CAD offers high sensitivity, often in the low nanogram range, and a wide dynamic range. Several studies have demonstrated the successful application of HPLC-CAD for the quantitative analysis of various phospholipids, including phosphatidylcholine and lysophosphatidylcholine. The method has been shown to provide high sensitivity and reproducibility for these compounds.
Performance Characteristics of HPLC-CAD for Phospholipid Analysis:
| Analyte | Recovery | RSD (%) | Source |
| DSPE-PEG | 99.2% | 1.1% | biomatik.comresearchgate.net |
| DSPG | 98.7% | 1.5% | biomatik.comresearchgate.net |
| MPPC (lysophosphatidylcholine) | 99.5% | 0.8% | biomatik.comresearchgate.net |
| DPPC (phosphatidylcholine) | 99.1% | 1.3% | biomatik.comresearchgate.net |
Evaporative Light-Scattering Detection (ELSD)
Evaporative Light-Scattering Detection (ELSD) is another universal detector commonly used in HPLC for the analysis of non-volatile and semi-volatile compounds that lack a UV chromophore, such as lipids. The principle of ELSD involves three steps: nebulization of the column eluent into a fine mist, evaporation of the mobile phase in a heated drift tube, and detection of the remaining analyte particles by measuring the scattered light from a light source.
ELSD is compatible with gradient elution, which is a significant advantage over RI detection for separating complex lipid mixtures. It is widely used for the analysis of various lipid classes, including phospholipids. The response of an ELSD is dependent on the mass of the analyte, but the relationship is often non-linear, following a power function. Therefore, proper calibration is necessary for accurate quantification. Studies have reported the use of HPLC-ELSD for the separation and quantification of major phospholipid classes with detection limits in the sub-microgram range. The separation of cis/trans isomers of fatty acids within phospholipids is also feasible with appropriate chromatographic methods coupled to an ELSD.
Validation Parameters for Phospholipid Analysis by HPLC-ELSD:
| Parameter | Value | Source |
| LOD (phosphatidylcholine) | 22.64-32.57 µg/mL | korea.ac.kr |
| LOQ (phosphatidylcholine) | 68.60-98.68 µg/mL | korea.ac.kr |
| Reproducibility | 98.15-104.29% | korea.ac.kr |
| Detection Limit (general phospholipids) | below 1 µg | researchgate.net |
| Linear Range (general phospholipids) | 5-40 µg | researchgate.net |
Flame Ionization Detection (FID)
Flame Ionization Detection (FID) is a highly sensitive and widely used detector for Gas Chromatography (GC). Its application to the analysis of this compound typically involves an indirect approach. Phospholipids themselves are not volatile enough for direct GC analysis. Therefore, they are first hydrolyzed to release their constituent fatty acids, which are then derivatized to form volatile Fatty Acid Methyl Esters (FAMEs).
The FAMEs, including the methyl ester of elaidic acid, are then separated by GC and detected by the FID. The FID works by combusting the organic compounds eluting from the GC column in a hydrogen-air flame. This combustion process produces ions, and the resulting current is measured. The detector's response is proportional to the number of carbon atoms in the analyte, making it an excellent quantitative detector for hydrocarbons and their derivatives like FAMEs. This method allows for the precise quantification of the fatty acid profile of this compound, thereby providing its concentration indirectly. The limit of detection for this method can be as low as 0.03% by weight of the original phospholipid sample.
GC-FID Analysis of Phospholipid-Derived FAMEs:
| Parameter | Value | Source |
| Principle | Detection of ions formed during combustion of organic compounds in a hydrogen flame. | nih.gov |
| Derivatization | Phospholipids are converted to Fatty Acid Methyl Esters (FAMEs) prior to analysis. | nih.govavantiresearch.com |
| Limit of Detection | 0.03% by weight of the original sample. | avantiresearch.com |
| Limit of Quantitation | 0.1% by weight of the original sample. | avantiresearch.com |
| Application | Robust and reliable for quantifying the fatty acid composition of phospholipids. | nih.gov |
Thermal Conductivity Detection (TCD)
The Thermal Conductivity Detector (TCD) is a universal detector for Gas Chromatography that measures the difference in thermal conductivity between the carrier gas and the column effluent. It consists of an electrically heated filament whose temperature and resistance change as the composition of the gas flowing over it changes. Since nearly all compounds have a thermal conductivity different from that of common carrier gases like helium or hydrogen, the TCD can detect a wide range of analytes.
Similar to FID, the analysis of this compound using a TCD would require prior conversion to its corresponding fatty acid methyl ester. While the TCD is less sensitive than the FID for most organic compounds, it is a non-destructive detector and can be used for the analysis of FAMEs. However, the response of the TCD is not a simple function of the concentration in terms of moles or weight percentage, and correction factors are often needed for accurate quantification. FID is generally the standard and more sensitive detector for FAME analysis.
Comparison of GC Detectors for FAME Analysis:
| Detector | Principle | Sensitivity for Organics | Destructive | Linearity | Source |
| Flame Ionization Detector (FID) | Ionization in a flame | High | Yes | Wide linear range | researchgate.netnih.gov |
| Thermal Conductivity Detector (TCD) | Change in thermal conductivity | Lower than FID | No | Non-linear, requires correction factors | researchgate.netcabidigitallibrary.org |
Immunoassay Techniques
Immunoassay techniques, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are highly specific and sensitive methods that rely on the binding of an antibody to a specific antigen. For the detection of this compound, this would require the development of a monoclonal or polyclonal antibody that specifically recognizes this molecule.
Currently, commercially available ELISA kits exist for the general quantification of lysophosphatidylcholine (LPC). These kits typically use a competitive inhibition format where LPC in the sample competes with a labeled LPC for binding to a limited number of antibody sites pre-coated on a microplate. The amount of bound labeled LPC is inversely proportional to the concentration of LPC in the sample. While these kits are not specific for the elaidyl isomer, they demonstrate the feasibility of an immunoassay approach for this class of molecules.
Furthermore, immunoassays have been developed for the detection of oxidized phospholipids, which are structurally related to lysophospholipids. Monoclonal antibodies have been generated that recognize specific oxidation-specific epitopes. This suggests that it is possible to produce antibodies that can differentiate between subtle structural differences in lipids. The development of a monoclonal antibody that specifically recognizes the trans-configuration of the elaidic acid acyl chain in the context of the lysophosphatidylcholine backbone would be a prerequisite for a specific immunoassay for this compound.
Characteristics of Commercially Available Lysophosphatidylcholine (LPC) ELISA Kits:
| Parameter | Description | Source |
| Assay Type | Competitive Inhibition ELISA | biomatik.commybiosource.commybiosource.comabbexa.com |
| Sample Types | Serum, plasma, tissue homogenates, cell lysates, cell culture supernates | biomatik.commybiosource.commybiosource.comabbexa.com |
| Detection Range (example) | 78.125-20,000 ng/mL | biomatik.com |
| Sensitivity (example) | 27.142 ng/mL | biomatik.com |
| Specificity | General for lysophosphatidylcholine, not specific for elaidyl isomer. | biomatik.commybiosource.commybiosource.comabbexa.com |
³²P Post-labeling with HPLC
The ³²P post-labeling assay, coupled with High-Performance Liquid Chromatography (HPLC), is a highly sensitive method for the detection and quantification of DNA adducts, and its principles can be adapted for the analysis of compounds like this compound. nih.govnih.gov This technique is particularly useful for detecting modifications in biological macromolecules. nih.gov The general procedure involves the enzymatic digestion of a sample to its constituent monomers, followed by the transfer of a ³²P-labeled phosphate (B84403) group from [γ-³²P]ATP, a reaction catalyzed by T4 polynucleotide kinase. nih.govwisnerbaum.com
The resulting radiolabeled analytes are then separated and quantified using HPLC, which offers high resolution and sensitivity. nih.gov The use of HPLC in conjunction with a radioisotope detector allows for the detection of analytes at extremely low concentrations, with detection limits reported to be as low as one adduct in 10¹⁰ nucleotides for DNA analysis. nih.govnih.gov
While the ³²P post-labeling technique was primarily developed for detecting DNA adducts, its application can be extended to other molecules that can be enzymatically or chemically cleaved to expose a hydroxyl group for subsequent phosphorylation. nih.govnih.gov For this compound analysis, this would likely involve enzymatic hydrolysis to remove the phosphocholine headgroup, followed by ³²P labeling of the resulting diacylglycerol. The labeled elaidyl-containing diacylglycerol could then be separated from other lipids by reverse-phase HPLC and quantified by scintillation counting or a radioisotope detector.
Methodological Validation and Optimization
Sensitivity and Limit of Detection Enhancement
The sensitivity of an analytical method refers to its ability to distinguish between small differences in analyte concentration, while the limit of detection (LOD) is the lowest concentration of an analyte that can be reliably detected above the background noise. quansysbio.combosterbio.comthermofisher.com For assays like those used for this compound, enhancing sensitivity is crucial, especially when dealing with low-abundance species in complex biological matrices. nih.govpatsnap.com
Several strategies can be employed to enhance the sensitivity of analytical methods. In the context of HPLC-based detection, these can include:
Sample Enrichment: Techniques such as solid-phase extraction (SPE) or liquid-liquid extraction can be used to concentrate the analyte of interest and remove interfering substances from the sample matrix. nih.gov
Signal Amplification: This can be achieved through various means, including the use of highly sensitive fluorescent labels or, as in the case of ³²P post-labeling, a radioactive tag that provides an extremely strong signal. nih.govresearchgate.net The use of nanoparticles, such as gold or europium chelates, has also been shown to significantly enhance signal intensity in immunoassays and could be adapted for other analytical platforms. researchgate.netmdpi.com
Optimization of Detection Systems: Employing more sensitive detectors, such as fluorescence or chemiluminescence detectors, can lower the LOD compared to standard UV-Vis detectors. patsnap.com For radioactive analytes, optimizing the radioisotope detector system is key. nih.gov
The following table summarizes different approaches to sensitivity enhancement:
| Enhancement Strategy | Principle | Potential Application for this compound |
|---|---|---|
| Sample Enrichment | Concentrating the analyte and removing interfering substances prior to analysis. nih.gov | Solid-phase extraction to isolate phospholipids from a biological sample. |
| Signal Amplification | Increasing the signal generated by the analyte. nih.govresearchgate.net | Use of ³²P post-labeling to introduce a highly sensitive radioactive tag. |
| Advanced Detection Systems | Employing detectors with higher sensitivity. patsnap.com | Utilizing a fluorescence detector after derivatization with a fluorescent tag, or a highly efficient radioisotope detector for ³²P-labeled compounds. nih.gov |
Cross-referencing with Synthetic Standards
The use of synthetic standards is a cornerstone of analytical method validation, providing a known reference against which to compare and quantify the analyte in a sample. nih.govnih.gov For this compound, a synthetic standard would be a highly purified version of the compound, synthesized in a laboratory.
These standards are crucial for several aspects of method validation:
Identification: The retention time or spectral properties of the analyte in a sample can be compared to that of the synthetic standard to confirm its identity.
Quantification: A calibration curve is generated by analyzing a series of known concentrations of the synthetic standard. nih.gov The concentration of the analyte in an unknown sample is then determined by interpolating its response from this curve.
Recovery and Method Performance: Synthetic standards are used to assess the efficiency of the entire analytical procedure, including extraction and any derivatization steps. nih.gov By "spiking" a blank sample matrix with a known amount of the standard and measuring the amount recovered, the accuracy and potential for matrix effects can be evaluated. thermofisher.com
Recent advancements have demonstrated that synthetic DNA fragments can perform as well as traditional plasmid-based standards in qPCR assays, highlighting the reliability and efficiency of using synthetic standards. nih.govnih.gov This principle of using well-characterized synthetic molecules is broadly applicable across various analytical techniques.
Precision and Reproducibility in Quantification
Precision in an analytical method refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. researchgate.netglobalresearchonline.net Reproducibility is a measure of precision under different conditions, such as by different analysts or on different instruments. researchgate.net
For the quantification of this compound, establishing the precision of the analytical method is essential to ensure the reliability of the results. gavinpublishers.com Precision is typically expressed in terms of the relative standard deviation (RSD) or coefficient of variation (CV) of a series of measurements. researchgate.net
Key aspects of assessing precision include:
Repeatability (Intra-assay precision): This is the precision obtained under the same operating conditions over a short interval of time. thermofisher.com It is assessed by analyzing replicate samples on the same instrument by the same analyst.
Intermediate Precision: This assesses the variation within the same laboratory, but with different analysts, on different days, or with different equipment.
Reproducibility (Inter-assay precision): This is the precision between different laboratories. thermofisher.com
The validation of an analytical method should include experiments to determine its precision across the expected concentration range of the analyte. gavinpublishers.com
The following table outlines the key parameters in assessing the precision of an analytical method:
| Parameter | Definition | Assessment |
|---|---|---|
| Repeatability (Intra-assay precision) | Precision under the same operating conditions over a short interval. thermofisher.com | Multiple analyses of the same sample on the same day, by the same analyst, on the same instrument. |
| Intermediate Precision | Variation within the same laboratory. | Analyses on different days, by different analysts, or with different equipment. |
| Reproducibility (Inter-assay precision) | Precision between different laboratories. thermofisher.com | Collaborative studies involving multiple laboratories analyzing the same sample. |
In Vitro Investigations of Elaidylphosphocholine Biological Activities
Cellular Proliferation and Viability Assays
Assessment of Cell Growth Inhibition
Specific data from in vitro assays assessing the direct cell growth inhibitory properties of Elaidylphosphocholine are not detailed in the currently available scientific literature.
Dose-Response Profiling in Cellular Models
There is a lack of specific dose-response studies for this compound in various cellular models within the reviewed scientific literature.
Cytotoxic Effects in Diverse Cell Lines
Detailed reports on the cytotoxic effects of this compound across a diverse range of cell lines are not present in the currently accessible scientific research.
Modulation of Cellular Lipid Metabolism
Recent research has shed light on the involvement of this compound in cellular lipid metabolism, particularly in the context of fatty acid synthesis.
Alteration of Cellular Lipid Composition
In a study investigating the metabolic response of LNCaP-LN3 human prostate cancer cells to the inhibition of Fatty Acid Synthase (FAS), this compound was identified as a metabolite that undergoes significant alteration. nih.gov Treatment of these cells with various FAS inhibitors for 24 hours resulted in a notable increase in the intracellular levels of this compound. nih.gov This suggests that the inhibition of de novo fatty acid synthesis can lead to compensatory changes in the cellular lipidome, including the accumulation of specific phosphocholine-containing lipids. nih.gov
The table below summarizes the observed changes in this compound levels in LNCaP-LN3 cells following treatment with different FAS inhibitors. nih.gov
| FAS Inhibitor | Fold Change in this compound | p-value |
| Fasnall | 1.45 (increase) | 0.032 |
| GSK2194069 | 1.68 (increase) | 0.002 |
| TVB-3166 | 30.41 (increase) | <0.000 |
Inhibition of Fatty Acid Synthase (FAS) Activity
The observed increase in this compound levels is a direct consequence of the inhibition of Fatty Acid Synthase (FAS) activity. nih.gov FAS is a critical enzyme in the de novo synthesis of fatty acids, which are essential for various cellular processes, including membrane formation and energy storage. The study on LNCaP-LN3 prostate cancer cells utilized three distinct FAS inhibitors: Fasnall, GSK2194069, and TVB-3166. nih.gov The inhibition of FAS by these compounds led to a significant disruption in lipid metabolism, which manifested as an accumulation of this compound. nih.gov This finding indicates a metabolic rewiring within the cancer cells in response to the enzymatic blockade of fatty acid synthesis. nih.gov
Disruption of Lipid Homeostasis in Cellular Systems
Currently, there is a lack of specific research detailing the effects of this compound on the disruption of lipid homeostasis in cellular systems. While studies on other alkylphosphocholines suggest interference with cholesterol and phospholipid metabolism, direct evidence for this compound is not available. nih.gov
Induction of Cellular Stress Responses
Unraveling Stress Pathway Activation
No specific studies were identified that investigate the activation of cellular stress pathways by this compound. The general cellular response to various chemical stressors involves pathways like the unfolded protein response and oxidative stress, but the specific pathways triggered by this compound have not been documented. reactome.orgmdpi.com
Impact on Cellular Survival Mechanisms
Information regarding the impact of this compound on cellular survival mechanisms, such as apoptosis or autophagy, is not available in the current body of scientific literature. While cellular stress can lead to programmed cell death, this has not been specifically demonstrated for this compound. mdpi.com
Immunomodulatory Properties in Cellular Models
Regulation of Pro-inflammatory Cytokine Production (e.g., TNF-alpha, IL-6)
There is no specific data on how this compound regulates the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The interplay between lipid metabolism and inflammatory signaling is complex, but the role of this particular compound has not been elucidated. nih.govnih.gov
Inhibition of NF-kB Signaling Pathways
The effect of this compound on the NF-kB signaling pathway, a key regulator of inflammation, has not been reported in available research. nih.govnih.gov While many compounds can modulate this pathway, the activity of this compound remains uninvestigated.
Effects on Activated Immune Cells (e.g., Macrophages)
Alkylphosphocholine compounds, such as lysophosphatidylcholine (B164491) (lyso-Pc), have been shown to stimulate macrophage activities. In vitro treatment of macrophages with lyso-Pc significantly enhances their spreading activity almost immediately upon contact. nih.gov While direct in vitro treatment enhances spreading, it does not alone boost ingestion capabilities. nih.gov However, the incubation of a combination of adherent and nonadherent cells with lyso-Pc leads to a marked increase in the ingestion activity of macrophages, suggesting a role for nonadherent cells in this stimulation. nih.gov The induction of this enhanced ingestion requires a latent period of approximately five hours. nih.gov
Further investigation into the mechanism of ingestion reveals that lyso-Pc-stimulated macrophages efficiently ingest targets via Fc-receptors but not C3b receptors. nih.gov This was demonstrated by their ability to ingest IgG-coated erythrocytes, while being unable to ingest erythrocytes coated with IgM and complement. nih.gov
Other related compounds also influence macrophage activation. Studies with various alkylphosphocholines have shown they can activate macrophages to become cytotoxic towards tumor cells. researchgate.net For instance, incubation with micellar or liposomal hexadecylphosphocholine (HPC) stimulates the release of tumor necrosis factor (TNF). researchgate.net Furthermore, liposomal forms of these compounds can induce a significant release of NO-radicals from peritoneal macrophages. researchgate.net The synthetic ether lipid edelfosine, an analog of 2-lysophosphatidylcholine, has also been noted for its incorporation by highly proliferating cells, including activated immune cells, where it can interfere with cellular membrane functions. nih.gov
| Compound | Observed Effect | Key Findings | Source |
|---|---|---|---|
| Lysophosphatidylcholine (lyso-Pc) | Enhanced Spreading Activity | Spreading is stimulated almost immediately upon in vitro contact with macrophages. | nih.gov |
| Lysophosphatidylcholine (lyso-Pc) | Enhanced Ingestion Activity | Requires the presence of nonadherent cells and a latent period of ~5 hours. Mediated by Fc-receptors, not C3b receptors. | nih.gov |
| Alkylphosphocholines (APCs) | Tumor Cytotoxicity Activation | Peritoneal macrophages incubated with APC-liposomes showed cytotoxic effects on tumor cells. | researchgate.net |
| Hexadecylphosphocholine (HPC) | Cytokine/Mediator Release | Stimulated the release of Tumor Necrosis Factor (TNF) and NO-radicals from macrophages. | researchgate.net |
Antiprotozoal and Antifungal Activity
Alkylphosphocholines have demonstrated significant cytotoxic activities against pathogenic free-living amoebae of the genus Acanthamoeba. nih.gov In vitro studies evaluated various APCs against different Acanthamoeba strains, revealing that all tested substances exhibited at least amoebostatic effects, with some causing disruption of the amoebae. nih.gov
Hexadecylphosphocholine (miltefosine), a well-studied APC, shows a high degree of cytotoxicity against Acanthamoeba trophozoites, achieving complete cell death at concentrations as low as 40 μM. nih.gov It has also been found to possess significant cysticidal activity. nih.gov The efficacy of miltefosine (B1683995) can be species-specific, with studies showing it is most effective against A. castellanii and A. polyphaga trophozoites with a Minimum Inhibitory Concentration (MIC) of 40 μM, while A. lenticulata trophozoites required 80 μM. ophthalmolscience.com These concentrations were capable of killing 60% to 80% of cysts across all tested strains. ophthalmolscience.com
| Acanthamoeba Strain | Form | Effective Concentration (MIC) | Source |
|---|---|---|---|
| A. castellanii | Trophozoite | 40 μM | ophthalmolscience.com |
| A. polyphaga | Trophozoite | 40 μM | ophthalmolscience.com |
| A. lenticulata | Trophozoite | 80 μM | ophthalmolscience.com |
| Various Strains | Cyst | 40-80 μM (killed 60-80%) | ophthalmolscience.com |
Oleylphosphocholine (B1677266) (OlPC), a structural analogue of miltefosine and an isomer of this compound, has demonstrated notable antifungal activity against the pathogenic yeast Candida albicans. nih.gov OlPC is effective against both planktonic (free-floating) cells and organized biofilm structures of C. albicans. nih.govnih.gov
For planktonically grown C. albicans cells, OlPC exhibits high activity, with Minimum Inhibitory Concentration (MIC) values, which inhibit 50% of growth (MIC₅₀), ranging between 1 and 4 mg/liter across various clinical isolates. nih.gov Moreover, it displays fungicidal activity, documented as the Minimal Fungicidal Concentration (MFC), at concentrations starting from 2 mg/liter. nih.gov
OlPC is also effective against C. albicans biofilms, which are notoriously resistant to many antifungal agents. nih.govplos.org While higher concentrations (8 to 13 mg/liter) are needed to completely eradicate preformed, 24-hour-old biofilms, the compound is also able to reduce biofilms formed by caspofungin-resistant clinical isolates. nih.govnih.gov A key aspect of its activity is the inhibition of the yeast-to-hypha transition, a critical virulence factor for C. albicans, even at subinhibitory concentrations. nih.govnih.gov
| C. albicans Form | Activity Metric | Concentration Range | Source |
|---|---|---|---|
| Planktonic Cells | MIC₅₀ | 1 - 4 mg/liter | nih.gov |
| Planktonic Cells | MFC | ≥ 2 mg/liter | nih.gov |
| Preformed Biofilms (24h) | Eradication Concentration | 8 - 13 mg/liter | nih.govnih.gov |
Mechanistic Elucidation of Elaidylphosphocholine Cellular Interactions
Interaction with Cellular Membranes
Elaidylphosphocholine's engagement with cellular membranes is the cornerstone of its biological activity. As a lipophilic molecule, it readily integrates into the plasma membrane, where it perturbs the delicate balance of lipid-lipid and lipid-protein interactions essential for normal cellular function.
Disruption of Membrane Integrity
The insertion of this compound into the cellular membrane leads to a significant disruption of its structural integrity. Studies have shown that this compound affects the packing of lipids within the bilayer, leading to increased membrane disorder. By inserting itself between endogenous phospholipids (B1166683), this compound creates spacing and reduces the cohesive forces between lipid molecules. This disruption of the tightly packed lipid arrangement compromises the barrier function of the membrane.
Influence on Membrane Fluidity and Permeability
A key consequence of this compound's presence in the cell membrane is an increase in membrane fluidity. mdpi.comnih.gov Research on both model lipid bilayers and live cancer cell lines has demonstrated that this alkylphosphocholine derivative decreases lipid packing, leading to a more fluid and disordered membrane state. mdpi.com This alteration in fluidity has profound implications for various cellular processes that are dependent on the physical state of the membrane, including the function of membrane-bound enzymes and receptors. The increased disorder can also lead to enhanced permeability of the membrane to ions and other small molecules, further disrupting cellular homeostasis.
Table 1: Effect of this compound on Membrane Properties
| Membrane Property | Effect of this compound | Consequence |
|---|---|---|
| Lipid Packing | Decreased | Increased membrane disorder |
| Membrane Fluidity | Increased | Altered function of membrane proteins |
| Membrane Permeability | Increased | Disruption of cellular homeostasis |
Mechanisms of Cell Membrane Lysis
While not causing immediate, gross lysis in the manner of a detergent, this compound's disruptive effects on the membrane culminate in processes that lead to cell death, including apoptosis. nih.govnih.gov The sustained alteration of membrane structure and function triggers intrinsic apoptotic pathways. Morphological changes observed in cells treated with this compound include cell shrinkage, surface detachment, and blebbing, all hallmarks of apoptosis. nih.gov This programmed cell death is a more controlled process than necrotic lysis and is a key mechanism of its anti-cancer activity.
Role in Cell Membrane Dynamics
This compound significantly impacts the dynamic nature of the cell membrane. By increasing membrane fluidity, it enhances the lateral diffusion of both lipids and membrane proteins. mdpi.com This can alter the formation and stability of specialized membrane domains, such as lipid rafts, which are crucial for signal transduction and protein trafficking. The altered dynamics can disrupt the carefully orchestrated spatial and temporal organization of membrane components, leading to aberrant cellular signaling and function.
Interplay with Phospholipid Bilayers
The interaction of this compound with phospholipid bilayers is complex and depends on the specific lipid composition of the membrane. Studies using model membranes have shown that it has a greater disruptive effect on membranes containing unsaturated phospholipids, which are more representative of tumor cell membranes. nih.gov It has been observed to destabilize the ordered liquid-ordered (Lo) phase, which is rich in cholesterol and sphingomyelin (B164518), while promoting the more fluid liquid-disordered (Ld) phase. mdpi.com This selective interaction contributes to its preferential activity against cancer cells, which often have a different lipid profile compared to healthy cells.
Targeting Intracellular Signaling Pathways
Beyond its direct physical effects on the cell membrane, this compound also profoundly impacts intracellular signaling cascades. Its presence in the membrane alters the function of membrane-associated proteins that are critical components of these pathways.
This compound has been shown to interfere with key survival signaling pathways, including the PI3K/Akt and MAPK pathways. nih.gov By disrupting the membrane environment, it can inhibit the activity of receptor tyrosine kinases and other signaling proteins that rely on a specific lipid microenvironment for their function. For instance, it has been shown to disturb the maturation of cell adhesion complexes, leading to a reduction in survival signals from the extracellular matrix. nih.govresearchgate.net
Furthermore, treatment with this compound can induce stress in the endoplasmic reticulum (ER) and mitochondria. nih.gov The disruption of cellular membranes can lead to an influx of calcium and the generation of reactive oxygen species (ROS), triggering the unfolded protein response (UPR) in the ER and mitochondrial-mediated apoptosis. nih.gov
Table 2: Intracellular Signaling Pathways Targeted by this compound
| Signaling Pathway/Process | Effect of this compound | Reference |
|---|---|---|
| PI3K/Akt Pathway | Inhibition | nih.gov |
| MAPK Pathway | Inhibition | nih.gov |
| Cell Adhesion Signaling | Disruption | nih.govresearchgate.net |
| Endoplasmic Reticulum (ER) Stress | Induction | nih.gov |
| Mitochondrial Stress | Induction | nih.gov |
Modulation of Pathways Involved in Cell Proliferation
This compound and other related anticancer ether lipids (AELs) exert their antiproliferative effects by interfering with key signaling pathways that control cell growth. One of the primary targets is the phosphatidylinositol 3-kinase (PI3K)/AKT pathway, which is frequently overactive in cancer cells, promoting proliferation and survival. Synthetic ether lipids have been shown to inhibit the phosphorylation of Akt, a critical kinase in this pathway. nih.gov By preventing Akt activation, these compounds can halt the downstream signaling that drives cell cycle progression.
Another significant pathway affected is the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway is crucial for transmitting signals from the cell surface to the nucleus to regulate gene expression and cell proliferation. nih.gov Choline (B1196258) kinase, an enzyme that phosphorylates choline to phosphocholine (B91661), is often upregulated in tumors, leading to increased levels of phosphatidylcholine, a key membrane component and a substrate for the synthesis of the second messenger phosphatidic acid. nih.gov Phosphatidic acid is a known activator of both the MAPK and PI3K/AKT pathways. nih.gov By acting as a structural analog, this compound can disrupt the normal metabolism and signaling functions of choline-containing phospholipids, thereby attenuating signaling through these pro-proliferative pathways. researchgate.netnih.gov
Influence on Cell Survival Pathways
The survival of cancer cells is heavily dependent on the constitutive activation of pro-survival signaling pathways, with the PI3K/Akt pathway being a central regulator. A key mechanism by which this compound and similar AELs induce cytotoxicity is through the inhibition of this pathway. Research has established a correlation between the cytotoxic activity of AELs and their ability to prevent the phosphorylation of the apoptosis-regulating kinase Akt. nih.gov Inhibition of Akt phosphorylation disrupts the downstream signals that protect cells from apoptosis, thereby sensitizing them to cell death signals.
These synthetic lipids accumulate in the cell membrane, particularly within lipid raft microdomains, which are critical signaling hubs. researchgate.netnih.gov This accumulation can alter membrane structure and function, leading to the disruption of survival signals that are dependent on the integrity of these domains. By interfering with lipid-dependent survival signaling, this compound effectively undermines the mechanisms that cancer cells use to evade apoptosis and sustain their growth. researchgate.net
Interaction with Enzymes Essential for Cellular Processes
This compound's mechanism of action includes the direct inhibition of key enzymes involved in cellular signaling. wikipedia.org
Protein Kinase C (PKC) : This family of enzymes is critical in signal transduction pathways that regulate cell growth, differentiation, and apoptosis. mdpi.commdpi.com Ether lipid analogs have been shown to be potent inhibitors of PKC. nih.gov For instance, the prototype alkylphosphocholine, hexadecylphosphocholine, competitively inhibits PKC with respect to the lipid cofactor phosphatidylserine. nih.govnih.gov This inhibition can disrupt the downstream signaling cascades initiated by PKC, contributing to the antiproliferative effects of the compound. nih.gov
Phospholipase C (PLC) : PLCs are a class of enzymes that cleave phospholipids, generating second messengers like diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3), which regulate a multitude of cellular processes. wikipedia.orgmdpi.commdpi.com Synthetic ether lipids can act as inhibitors of phospholipase C, thereby disrupting signal transmission pathways that rely on the products of phospholipid hydrolysis. wikipedia.org By interfering with PLC activity, this compound can affect intracellular calcium levels and PKC activation, further contributing to its cytotoxic effects. nih.govnih.gov
Induction of Programmed Cell Death Mechanisms
Apoptosis Induction Pathways
This compound and related alkylphosphocholines are potent inducers of apoptosis in tumor cells. nih.govnih.govresearchgate.net They can trigger both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.
Extrinsic Pathway : Treatment with APCs can lead to the clustering of death receptors, such as the Fas receptor (CD95), in lipid rafts. researchgate.netnih.gov This aggregation initiates the formation of the Death-Inducing Signaling Complex (DISC), leading to the activation of the initiator caspase-8. nih.govmdpi.com Activated caspase-8 then activates downstream executioner caspases, such as caspase-3. nih.govnih.govresearchgate.net
Intrinsic Pathway : The intrinsic pathway is centered on the mitochondria. APCs can induce a breakdown of the mitochondrial membrane potential. nih.gov This event is often regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic members (like Bcl-2) and pro-apoptotic members. nih.govfrontiersin.org Treatment with ether lipids can modulate the expression of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. nih.gov In the cytosol, cytochrome c contributes to the formation of the apoptosome, which activates the initiator caspase-9, subsequently leading to the activation of caspase-3 and the execution of apoptosis. mdpi.comfrontiersin.org Furthermore, a link between the two pathways exists through the cleavage of the protein Bid by caspase-8, which can then activate the mitochondrial pathway. nih.gov
| Pathway | Key Events Induced by Alkylphosphocholines | Activated Caspases |
| Extrinsic | Clustering of Fas/CD95 death receptors in lipid rafts. | Caspase-8, Caspase-3 |
| Intrinsic | Modulation of Bcl-2 family proteins, loss of mitochondrial membrane potential, cytochrome c release. | Caspase-9, Caspase-3 |
Autophagy Regulation in Cellular Contexts
Autophagy is a cellular self-degradation process that plays a dual role in cancer, either promoting survival or contributing to cell death. nih.gov The process involves the formation of double-membraned vesicles called autophagosomes, which engulf cytoplasmic components and deliver them to lysosomes for degradation. nih.gov
The regulation of autophagy is complex, involving several core protein complexes. news-medical.netresearchgate.net A key regulatory hub is the Beclin-1/Vps34 complex, which is a class III phosphatidylinositol 3-kinase (PI3K) that generates phosphatidylinositol 3-phosphate (PI3P), a crucial step for the nucleation of the autophagosome. news-medical.netmdpi.com The anti-apoptotic protein Bcl-2 can inhibit autophagy by binding to Beclin-1, preventing the formation of the active Vps34 complex. nih.gov
Alkylphosphocholines can influence autophagy. By modulating Bcl-2 family proteins, this compound may disrupt the inhibitory interaction between Bcl-2 and Beclin-1, thereby promoting autophagy. A critical marker for autophagy is the conversion of the soluble form of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to its lipidated, membrane-bound form (LC3-II). nih.govbio-techne.comresearchgate.netnovusbio.com This conversion is essential for the elongation and closure of the autophagosome membrane. mdpi.com The induction of cellular stress by this compound can trigger signaling cascades that lead to an increase in the LC3-II/LC3-I ratio, indicating an upregulation of autophagic activity.
| Autophagy Stage | Key Proteins/Events | Potential Influence of this compound |
| Initiation/Nucleation | Beclin-1/Vps34 complex | May promote activity by disrupting Bcl-2/Beclin-1 interaction. |
| Elongation/Maturation | LC3-I to LC3-II conversion | May increase the LC3-II/LC3-I ratio, indicating autophagosome formation. |
Relationship between Molecular Structure and Biological Activity
The biological activity of alkylphosphocholines is highly dependent on their molecular structure. ic.ac.ukyoutube.com Structure-activity relationship (SAR) studies have revealed that modifications to the alkyl chain length, the position of double bonds within the chain, and the structure of the polar head group can significantly impact their cytotoxic and antineoplastic properties. nih.govmdpi.com
Alkyl Chain Length and Unsaturation : The length and degree of unsaturation of the alkyl chain are critical determinants of cytotoxicity. For example, studies comparing various APC derivatives have shown that modifying the chain length of the alcohol moiety and altering the double bond's position can enhance cytotoxicity in certain cancer cell lines. nih.gov An analogue with a 12-carbon alkyl chain (APC12) was found to be 4-10 times more effective against Leishmania donovani than the parent molecule with a 16-carbon chain. nih.gov
Polar Head Group : The phosphocholine head group is essential for the compound's activity. However, modifications can be made to improve physicochemical properties without sacrificing antineoplastic activity. For instance, increasing the distance between the phosphorus and nitrogen atoms within the polar group has been shown to increase water solubility without altering the compound's effectiveness. nih.gov
Glycerol (B35011) Backbone Stereochemistry : For ether lipids that contain a glycerol backbone, the stereochemistry of this headgroup can have a dramatic effect on the lipid's cytotoxicity. nih.gov
These SAR studies demonstrate that it is possible to fine-tune the structure of alkylphosphocholines to produce more active and potentially more selective therapeutic agents. nih.gov
| Structural Feature | Impact on Biological Activity | Example |
| Alkyl Chain Length | Significantly influences cytotoxicity. | APC12 is more potent than APC16 in Leishmania models. nih.gov |
| Double Bond Position | Modifies antineoplastic activity. | Altering the cis-double bond position improves cytotoxicity in glioblastoma cells. nih.gov |
| Polar Head Group | Affects physicochemical properties like solubility. | Increasing P-N distance enhances water solubility. nih.gov |
| Stereochemistry | Can dramatically alter cytotoxic effects. | Stereochemistry of the glycerol headgroup impacts cytotoxicity. nih.gov |
Impact of Alkyl Chain Modifications
Modifications to the alkyl chain of alkylphosphocholine analogs have been shown to significantly influence their biological activity. Studies on analogs of ET-18-OCH3 (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine), a compound structurally related to this compound, have demonstrated that alterations in the long C-1 chain can modulate cytotoxic potency. nih.gov
Researchers have investigated the introduction of a carbonyl group at various positions along the C-1 alkyl chain, as well as the effects of chain branching, sometimes including a phenyl group. nih.gov These modifications can alter the compound's interaction with cellular membranes and its subsequent biological effects. For instance, certain modifications have resulted in compounds with cytotoxic potency comparable to the parent compound but with reduced hemolytic and platelet-aggregating effects. nih.gov
The stereochemistry of these modifications appears to have minimal impact on cytotoxicity, suggesting a lack of stereospecific interactions with a primary macromolecular target for this effect. nih.gov However, other biological activities, such as platelet-activating factor (PAF) agonism, can be stereoselective. nih.gov
Table 1: Effect of Alkyl Chain Modifications on the Biological Activity of Alkylphosphocholine Analogs
| Modification | Effect on Cytotoxicity | Other Notable Effects |
| Introduction of a carbonyl group | Potency comparable to reference compound | Reduced proaggregating and hemolytic effects |
| Branching of the alkyl chain | Variable | Can alter membrane interaction dynamics |
| Incorporation of a phenyl group | Variable | Influences lipophilicity and cellular uptake |
Role of the Phosphate (B84403) Group and Ammonium (B1175870) Cation Environment
The polar head group, consisting of the phosphate group and the ammonium cation, is crucial for the biological activity of alkylphosphocholines. The negatively charged phosphate group is believed to interact with positively charged components of the cell membrane, such as the aminium nitrogen of polar head groups of membrane phospholipids. researchgate.net
Comparative studies between alkylphosphocholines and quaternary ammonium compounds (QUATs), which lack the phosphate group, highlight the importance of this moiety. While QUATs can exhibit higher activity against certain human tumor cells and protozoa, they also tend to be more toxic to healthy human cells. researchgate.net This suggests that the phosphate group in alkylphosphocholines like this compound may contribute to a more favorable therapeutic index by modulating non-specific interactions with mammalian cell membranes. researchgate.net
Table 2: Comparison of Activities between Alkylphosphocholines and Quaternary Ammonium Compounds
| Compound Class | Antifungal Activity (Candida albicans) | Activity against Human Tumor Cells | Activity against Acanthamoeba lugdunensis | Hemolytic Toxicity |
| Alkylphosphocholines | Higher | Significant | Significant | Present |
| Quaternary Ammonium Compounds | Lower | Higher | Higher | Generally Higher |
Future Directions and Emerging Research Avenues
Advanced In Vitro Modeling for Elucidating Complex Mechanisms
Traditional two-dimensional (2D) cell cultures have been instrumental in initial studies but often fail to replicate the intricate microenvironment of living tissues, limiting their predictive value. nih.govmdpi.com The future of elaidylphosphocholine research lies in the adoption of advanced three-dimensional (3D) in vitro models that more accurately mimic human physiology. mdpi.comnih.gov
Three-Dimensional (3D) Spheroids and Organoids: Unlike monolayer cultures, 3D spheroids and organoids recapitulate the complex cell-cell and cell-matrix interactions found in vivo. nih.govnih.govresearchgate.net These models can be generated from various cell types, including primary cells and stem cells, to create structures that resemble specific tissues or even mini-organs. mdpi.comnih.gov Studying the effects of this compound in these systems can reveal more complex and physiologically relevant mechanisms, such as its influence on tissue architecture, cell differentiation, and intercellular signaling pathways that are not apparent in 2D models. mdpi.com
Organs-on-a-Chip (OOC): Organs-on-a-chip are microfluidic devices that culture living cells in continuously perfused micro-chambers to simulate the activities, mechanics, and physiological responses of entire organs and organ systems. nih.govmdpi.comyoutube.com These platforms can model the dynamic environment of tissues by incorporating fluid flow, mechanical forces like stretching, and biochemical gradients. mdpi.comnih.gov An OOC model, for instance a "gut-on-a-chip," could be used to study the absorption and metabolism of this compound in a controlled, human-relevant system. nih.gov Multi-organ chips can further elucidate the systemic effects and interactions of the compound. youtube.com
These advanced models provide a crucial bridge between simplistic 2D cultures and complex in vivo studies, offering higher throughput and more ethical alternatives to animal testing while providing more accurate data on human-relevant responses. nih.govmdpi.com
| In Vitro Model | Key Features | Application in this compound Research | References |
|---|---|---|---|
| 2D Monolayer Culture | Cells grown on a flat surface. | Initial high-throughput screening of basic cellular responses. | nih.gov |
| 3D Spheroids | Self-assembled spherical cell aggregates. | Studying cell-cell interactions, and gradients of signaling molecules. | nih.govresearchgate.net |
| Organoids | Stem-cell derived, self-organizing 3D structures mimicking organ architecture. | Investigating effects on tissue-specific functions and complex cellular differentiation pathways. | mdpi.comnih.gov |
| Organs-on-a-Chip (OOC) | Microfluidic devices with living cells simulating organ-level physiology, including mechanical forces. | Modeling dynamic processes like absorption, metabolism, and effects on tissue barriers under fluid flow. | mdpi.comyoutube.comnih.gov |
Development of Novel this compound-Based Probes
To precisely track the behavior and interactions of this compound within a cellular environment, researchers are focusing on the development of specialized molecular probes. These probes are essentially modified versions of the parent molecule, incorporating tags that allow for visualization and identification of its binding partners.
Fluorescent Probes: By chemically attaching a fluorescent dye to the this compound molecule, its localization and movement within living cells can be monitored in real-time using advanced microscopy techniques. rsc.org This approach can help answer critical questions about its uptake, subcellular distribution (e.g., accumulation in specific organelles or membrane microdomains), and trafficking pathways.
Photoaffinity Labeling (PAL) Probes: PAL involves incorporating a photoreactive group into the this compound structure. nih.govbohrium.com When this probe is introduced to a biological system and exposed to UV light, the photoreactive group becomes activated and forms a stable, covalent bond with any nearby interacting molecules, primarily proteins. researchgate.netscispace.com Subsequent purification and analysis using mass spectrometry can then identify these "captured" proteins, providing a direct map of this compound's molecular targets. nih.gov This technique is invaluable for discovering previously unknown binding partners and elucidating the compound's mechanism of action. nih.gov
| Probe Type | Principle of Operation | Research Application for this compound | References |
|---|---|---|---|
| Fluorescent Probes | A fluorophore is attached to the molecule, allowing for visualization via fluorescence microscopy. | Real-time tracking of subcellular localization, uptake, and trafficking in living cells. | rsc.org |
| Photoaffinity Labeling (PAL) Probes | A photoreactive group is incorporated, which upon UV activation, covalently binds to nearby molecules. | Identification of direct protein binding partners and mapping of interaction sites. | nih.govbohrium.comnih.gov |
| Clickable Probes | An inert chemical handle (e.g., an alkyne or azide) is added, allowing for later attachment of a reporter tag via click chemistry. | Versatile labeling for various downstream analyses, including fluorescence imaging and affinity purification. | researchgate.net |
Computational Modeling and Simulation of this compound Interactions
In silico approaches, including computational modeling and molecular simulation, are becoming indispensable tools for predicting and understanding the behavior of molecules at an atomic level. nih.govntnu.no These methods complement experimental work by providing insights that are difficult or impossible to obtain through laboratory techniques alone.
Molecular Dynamics (MD) Simulations: MD simulations use the principles of physics to model the movements and interactions of atoms and molecules over time. nih.govmdpi.com Researchers can use MD to simulate a patch of a cell membrane and insert virtual this compound molecules to observe how they affect the membrane's physical properties, such as fluidity, thickness, and curvature. rsc.org These simulations can also model the dynamic interaction between this compound and specific proteins, revealing how it might alter a protein's conformation and function. youtube.comnih.gov
Molecular Docking: This computational technique predicts the preferred orientation of one molecule when bound to a second to form a stable complex. biointerfaceresearch.commdpi.com Docking can be used to screen large libraries of proteins to identify potential binding partners for this compound. biorxiv.org It predicts the specific binding site and binding affinity, helping to prioritize targets for experimental validation. nih.govelifesciences.org
These computational tools can significantly accelerate research by generating testable hypotheses and providing a detailed, atomistic rationale for experimentally observed phenomena. nih.govyoutube.com
| Computational Method | Description | Specific Application for this compound | References |
|---|---|---|---|
| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules over time based on classical mechanics. | Modeling the behavior of this compound within a lipid bilayer; studying its effect on membrane properties; simulating its dynamic interaction with target proteins. | nih.govmdpi.comrsc.org |
| Molecular Docking | Predicts the binding orientation and affinity of a small molecule (ligand) to a protein (receptor). | Identifying potential protein targets by screening proteome databases; predicting the specific binding pocket on a known target protein. | biointerfaceresearch.commdpi.comnih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Correlates the chemical structure of compounds with their biological activity using statistical models. | Predicting the activity of novel this compound analogs to guide the design of more potent or specific derivatives. | nih.gov |
Q & A
Q. What criteria should guide the inclusion of this compound data in publication-ready figures and tables?
- Methodological Answer : Report raw data (e.g., peak areas, retention times) alongside normalized values (e.g., fold-change vs. controls). Use scatter plots with error bars to show biological variability. For large datasets, deposit raw spectra in public repositories (e.g., MetaboLights) and highlight statistically significant changes in main figures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
